Tert-butyl 3-[(4-fluorophenyl)amino]piperidine-1-carboxylate Tert-butyl 3-[(4-fluorophenyl)amino]piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 816468-54-9
VCID: VC16687382
InChI: InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-10-4-5-14(11-19)18-13-8-6-12(17)7-9-13/h6-9,14,18H,4-5,10-11H2,1-3H3
SMILES:
Molecular Formula: C16H23FN2O2
Molecular Weight: 294.36 g/mol

Tert-butyl 3-[(4-fluorophenyl)amino]piperidine-1-carboxylate

CAS No.: 816468-54-9

Cat. No.: VC16687382

Molecular Formula: C16H23FN2O2

Molecular Weight: 294.36 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-[(4-fluorophenyl)amino]piperidine-1-carboxylate - 816468-54-9

Specification

CAS No. 816468-54-9
Molecular Formula C16H23FN2O2
Molecular Weight 294.36 g/mol
IUPAC Name tert-butyl 3-(4-fluoroanilino)piperidine-1-carboxylate
Standard InChI InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-10-4-5-14(11-19)18-13-8-6-12(17)7-9-13/h6-9,14,18H,4-5,10-11H2,1-3H3
Standard InChI Key YJTKQBHNTVUOFR-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1)NC2=CC=C(C=C2)F

Introduction

Structural and Molecular Characteristics

Tert-butyl 3-[(4-fluorophenyl)amino]piperidine-1-carboxylate features a piperidine ring substituted at the 3-position with a 4-fluorophenylamino group and at the 1-position with a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances solubility and stability during synthetic processes, while the fluorine atom on the phenyl ring influences electronic properties and binding interactions.

Molecular Formula: C<sub>16</sub>H<sub>23</sub>FN<sub>2</sub>O<sub>2</sub>
IUPAC Name: tert-Butyl 3-[(4-fluorophenyl)amino]piperidine-1-carboxylate
Molecular Weight: 294.37 g/mol (calculated)
Stereochemistry: The compound’s stereochemical configuration depends on synthetic routes, with potential for both R- and S-enantiomers.

Key Structural Features:

  • Piperidine Ring: A six-membered saturated ring with one nitrogen atom, contributing to conformational flexibility.

  • 4-Fluorophenylamino Group: Introduces aromaticity and polarity, with fluorine enhancing metabolic stability.

  • tert-Butyl Carbamate: A bulky protecting group that mitigates undesired reactions during synthesis.

Synthesis and Preparation

The synthesis of tert-butyl 3-[(4-fluorophenyl)amino]piperidine-1-carboxylate typically involves multi-step routes, leveraging nucleophilic substitution and protection/deprotection strategies.

Synthetic Route from Piperidine Precursors

A common approach involves:

  • Piperidine Functionalization:

    • Substrate: 3-Aminopiperidine.

    • Reaction: Coupling with 1-fluoro-4-iodobenzene via Buchwald-Hartwig amination to introduce the 4-fluorophenyl group .

    • Conditions: Palladium catalysts (e.g., Pd(OAc)<sub>2</sub>), ligands (e.g., Xantphos), and bases (e.g., Cs<sub>2</sub>CO<sub>3</sub>) in toluene at 110°C .

  • Boc Protection:

    • Reagent: Di-tert-butyl dicarbonate (Boc<sub>2</sub>O).

    • Conditions: Stirring in dichloromethane (DCM) with a base (e.g., triethylamine) at room temperature .

Yield: ~70–85% (theoretical, depending on purity of intermediates).

Industrial-Scale Production

Industrial methods prioritize cost-efficiency and scalability:

  • Continuous Flow Reactors: Reduce reaction times and improve yield consistency.

  • Green Solvents: Replace traditional solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) for reduced environmental impact.

Physicochemical Properties

PropertyValue/Description
Melting Point98–102°C (predicted)
Boiling Point345–350°C (estimated)
SolubilitySoluble in DCM, methanol; insoluble in H<sub>2</sub>O
LogP2.8 (calculated)
pKa9.2 (amine group), –3.1 (Boc group)

Stability:

  • Stable under inert conditions but prone to hydrolysis in acidic or basic environments.

  • Storage recommendations: –20°C under nitrogen atmosphere.

Industrial and Research Applications

Medicinal Chemistry

  • Intermediate: Used in synthesizing kinase inhibitors and G protein-coupled receptor (GPCR) ligands.

  • Case Study: Analogous compounds are employed in AstraZeneca’s drug discovery pipelines for neurological disorders .

Material Science

  • Polymer Modification: The fluorine atom enhances thermal stability in polyamide coatings.

Comparison with Structural Analogs

CompoundKey DifferencesBioactivity
tert-Butyl 3-[(4-chlorophenyl)amino]piperidine-1-carboxylateChlorine substituent instead of fluorineHigher metabolic stability
(R)-tert-Butyl 3-[(4-fluorophenyl)methylamino]piperidine-1-carboxylateMethylamino vs. amino groupEnhanced receptor affinity

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